[(1R,2S)-2-Benzylcyclopropyl]methanamine;hydrochloride
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Overview
Description
[(1R,2S)-2-Benzylcyclopropyl]methanamine;hydrochloride is a chemical compound with the molecular formula C11H15N·HCl. It is a cyclopropyl derivative with a benzyl group attached to the cyclopropane ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-Benzylcyclopropyl]methanamine;hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent hydrochloride salt formation. One common method involves the reaction of benzyl chloride with cyclopropylamine under basic conditions to form the intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
[(1R,2S)-2-Benzylcyclopropyl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in organic solvents.
Major Products Formed
Oxidation: Benzyl alcohol or benzaldehyde derivatives.
Reduction: Cyclopropylmethanamine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
[(1R,2S)-2-Benzylcyclopropyl]methanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of [(1R,2S)-2-Benzylcyclopropyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
[(1R,2S)-2-Benzylcyclopropyl]methanamine;hydrochloride can be compared with other similar compounds such as:
- [(1R,2S)-2-Methylcyclopropyl]methanamine;hydrochloride
- [(1R,2S)-2-Phenylcyclopropyl]methanamine;hydrochloride
- [(1R,2S)-2-Cyclopropylcyclopropyl]methanamine;hydrochloride
These compounds share similar structural features but differ in the substituents attached to the cyclopropane ring, which can influence their chemical reactivity and biological activity .
Properties
IUPAC Name |
[(1R,2S)-2-benzylcyclopropyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-8-11-7-10(11)6-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFGUTDYSSBHFJ-DHXVBOOMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CN)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1CN)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138519-03-4 |
Source
|
Record name | rac-[(1R,2S)-2-benzylcyclopropyl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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